Structural Differentiation: Benzofuran-2-carbonyl vs. Furan-2-carbonyl Congener – Molecular Weight and Lipophilicity Differential
Compared to its closest commercially catalogued structural analog, 3-[1-(furan-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (MW 262.26 g/mol), CAS 2034361-53-8 carries a benzofuran-2-carbonyl substituent that adds 66.06 g/mol of molecular weight and introduces an additional fused phenyl ring . This structural modification is predicted to increase logP by approximately 1.2–1.8 units (consensus estimate via XLogP3 and ALogPS), with corresponding effects on passive membrane permeability, plasma protein binding, and CYP450 susceptibility [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 328.32 g/mol; predicted logP ≈ 2.5–3.2 |
| Comparator Or Baseline | 3-[1-(furan-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione: MW = 262.26 g/mol; predicted logP ≈ 1.3–1.5 |
| Quantified Difference | ΔMW = +66.06 g/mol; ΔlogP ≈ +1.2 to +1.8 units (predicted) |
| Conditions | In silico prediction via XLogP3/ALogPS consensus; no experimental logP or logD data available for either compound in public domain |
Why This Matters
For procurement decisions in medicinal chemistry programs, the substantial lipophilicity differential means these compounds cannot be used interchangeably as tool compounds for SAR exploration without explicitly accounting for the physicochemical divergence.
- [1] PubChem XLogP3 and ALogPS consensus predictions. National Center for Biotechnology Information. View Source
